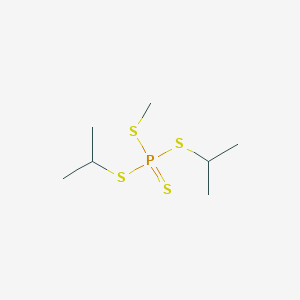
Methyl dipropan-2-yl phosphorotetrathioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl dipropan-2-yl phosphorotetrathioate is a chemical compound with the molecular formula C₇H₁₇PS₄ It is known for its unique structure, which includes a phosphorotetrathioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl dipropan-2-yl phosphorotetrathioate typically involves the reaction of chlorophosphines with organomagnesium reagents (Grignard reagents). This method is widely used due to its efficiency and reliability. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is usually maintained at low levels to control the reaction rate and ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl dipropan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions. Substitution reactions often require catalysts or specific solvents to achieve the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphorothioates, while reduction reactions may yield phosphines. Substitution reactions can lead to a variety of products, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Methyl dipropan-2-yl phosphorotetrathioate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: This compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of methyl dipropan-2-yl phosphorotetrathioate involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress, thereby reducing cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(isopropylthio)(methylthio)phosphinesulfide
- Phosphorothioate esters
- Phosphines
Uniqueness
Methyl dipropan-2-yl phosphorotetrathioate is unique due to its specific structure, which includes a phosphorotetrathioate group. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in chemical reactions .
Propiedades
Número CAS |
2523-92-4 |
|---|---|
Fórmula molecular |
C7H17PS4 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
methylsulfanyl-bis(propan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS4/c1-6(2)11-8(9,10-5)12-7(3)4/h6-7H,1-5H3 |
Clave InChI |
VVXKVTYERUWHOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SP(=S)(SC)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)

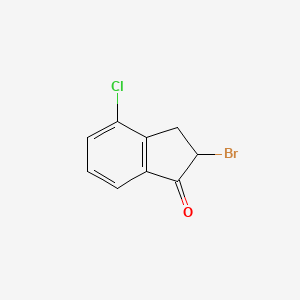
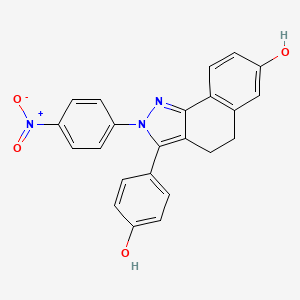
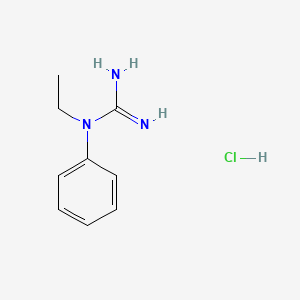

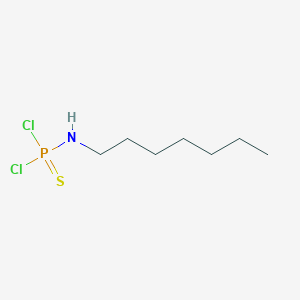
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)


![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
